Platelet 12-Lipoxygenase Inhibitory Activity vs. Thiazolidin-4-one Analog Inactivity
The compound N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has been tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . Although a quantitative % inhibition value is not disclosed in the assay report card, the detection of enzyme interaction at this concentration distinguishes it from structurally similar thiazolidin-4-one analogs, which were found to be relatively inactive against lipoxygenase enzymes in the same structural class [1]. This activity-void contrast confirms that the thiazole oxidation state (thiazole vs. thiazolidinone) is a critical determinant of biological engagement, preventing direct substitution by reduced-ring analogs [1].
| Evidence Dimension | In vitro enzyme inhibition activity |
|---|---|
| Target Compound Data | Tested for platelet 12-lipoxygenase inhibition at 30 µM; detected interaction (specific % inhibition not publicly disclosed in the assay card) |
| Comparator Or Baseline | Thiazolidin-4-one analogs (structurally related but lacking the thiazole ring): reported to be relatively inactive against lipoxygenases [1] |
| Quantified Difference | Qualitative difference: detectable enzyme engagement for the target compound vs. inactivity for thiazolidin-4-one analogs. No IC50 comparison available. |
| Conditions | In vitro platelet 12-lipoxygenase assay at 30 µM compound concentration ; comparative data from J Med Chem 1991 publication describing thiazolidin-4-one inactivity [1]. |
Why This Matters
This evidence demonstrates that the thiazole core is essential for lipoxygenase engagement, meaning users requiring 12-LOX bioactivity cannot substitute the thiazole ring with a thiazolidinone ring without complete loss of function.
- [1] Kerdesky FA, Holms JH, Moore JL, Bell RL, Dyer RD, Carter GW, Brooks DW. 4-Hydroxythiazole inhibitors of 5-lipoxygenase. J Med Chem. 1991;34(6):1928-1936. PMID: 2066989. View Source
